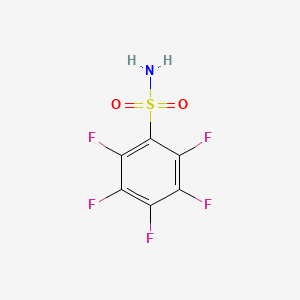

Pentafluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,4,5,6-pentafluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NO2S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWVYQZBCSXCUOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)S(=O)(=O)N)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307749 | |

| Record name | Pentafluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778-36-9 | |

| Record name | Pentafluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=778-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pentafluorobenzenesulfonamide

This guide provides a comprehensive overview of the synthesis of pentafluorobenzenesulfonamide, a key intermediate in the development of advanced pharmaceuticals and a versatile reagent in chemical biology. We will delve into the strategic considerations behind the synthetic pathway, provide detailed, field-tested protocols, and explore the mechanistic underpinnings of the core chemical transformations. This document is intended for researchers, medicinal chemists, and process development professionals seeking a practical and scientifically rigorous resource.

Introduction: The Significance of the this compound Moiety

This compound and its derivatives have emerged as privileged scaffolds in modern drug discovery. The unique physicochemical properties imparted by the pentafluorophenyl group—including high electronegativity, metabolic stability, and the ability to engage in specific fluorine-protein interactions—make it a valuable component in the design of targeted therapeutics.[1] Notably, this moiety is a cornerstone in the development of potent and selective inhibitors of carbonic anhydrase IX (CAIX), an enzyme implicated in tumor progression.[2] The electron-withdrawing nature of the five fluorine atoms significantly lowers the pKa of the sulfonamide group, enhancing its binding affinity to the zinc ion in the enzyme's active site.[1] This guide will detail the robust and scalable synthesis of the parent compound, this compound, which serves as the foundational starting material for these and other important derivatives.

Overall Synthetic Strategy

The synthesis of this compound is most efficiently achieved via a two-step process. This strategy is predicated on the initial formation of a highly reactive sulfonyl chloride intermediate, followed by a nucleophilic substitution with an ammonia source.

Caption: High-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of Pentafluorobenzenesulfonyl Chloride

The initial step involves the electrophilic chlorosulfonation of pentafluorobenzene. This reaction leverages the high reactivity of chlorosulfonic acid to directly install the sulfonyl chloride group onto the electron-deficient aromatic ring.

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. Chlorosulfonic acid acts as the source of the potent electrophile, chlorosulfonium cation (SO₂Cl⁺), which attacks the pentafluorophenyl ring to form a sigma complex (Wheland intermediate). Subsequent deprotonation re-establishes aromaticity and yields the desired product. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring, necessitating forcing conditions such as elevated temperatures to drive the reaction to completion.

Caption: Simplified mechanism for the chlorosulfonation of pentafluorobenzene.

Experimental Protocol: Pentafluorobenzenesulfonyl Chloride

This protocol is a synthesized procedure based on established methodologies for the chlorosulfonation of aromatic compounds.[3][4][5][6]

Materials and Equipment:

-

Pentafluorobenzene

-

Chlorosulfonic acid

-

Crushed ice

-

Anhydrous calcium chloride (CaCl₂)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap for HCl gas.

-

Ice-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 500 mL three-neck flask, place chlorosulfonic acid (e.g., 3.0 equivalents). Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

-

Substrate Addition: Slowly add pentafluorobenzene (1.0 equivalent) dropwise via the addition funnel over a period of 1-2 hours. Causality: A slow, controlled addition is critical to manage the highly exothermic reaction and prevent a dangerous temperature rise. Maintaining a low temperature minimizes the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours.[3] Causality: Heating is necessary to overcome the activation energy for the sulfonation of the deactivated pentafluorophenyl ring and drive the reaction to completion.

-

Workup - Quenching: Cool the reaction mixture to room temperature and then carefully and slowly pour it onto a large volume of crushed ice with vigorous stirring. Causality: This step quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the organic product, which is insoluble in the aqueous acidic medium. Extreme caution is required as this is a highly exothermic and gas-evolving process.

-

Extraction and Drying: Separate the lower organic layer. Wash the organic layer twice with cold water, then dry it over anhydrous calcium chloride.

-

Purification: Filter to remove the drying agent. The crude pentafluorobenzenesulfonyl chloride can be purified by vacuum distillation to yield a clear, colorless to light yellow liquid.

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood.

-

Chlorosulfonic acid is extremely corrosive and reacts violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[6]

-

The reaction generates significant amounts of HCl gas, which must be scrubbed or vented safely.

Part 2: Synthesis of this compound

The second and final step is the conversion of the sulfonyl chloride to the corresponding sulfonamide. This is achieved through a nucleophilic substitution reaction with aqueous ammonia.

Reaction Mechanism: Nucleophilic Acyl-type Substitution

Ammonia, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide. The reaction is typically carried out in a suitable solvent and may require cooling to control its exothermicity.

Caption: Mechanism for the formation of this compound.

Experimental Protocol: this compound

This protocol is adapted directly from a peer-reviewed publication by Kalvins et al. in Oncotarget.[1]

Materials and Equipment:

-

Pentafluorobenzenesulfonyl chloride

-

Tetrahydrofuran (THF)

-

Aqueous ammonia (25%)

-

Cold water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., acetone/dry ice or cryocooler)

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Dissolution and Cooling: Dissolve pentafluorobenzenesulfonyl chloride (1.00 g, 3.75 mmol) in THF (60 mL) in a round-bottom flask. Cool the solution to approximately -10 °C using a cooling bath. Causality: Using a non-protic solvent like THF ensures the reactants are fully dissolved. Cooling the reaction prevents potential side reactions and controls the exothermic nature of the amination.

-

Ammonia Addition: While stirring, add 25% aqueous ammonia (~1.20 mL) dropwise until the pH of the solution reaches ~7. Causality: Aqueous ammonia provides the nucleophile (NH₃) to react with the sulfonyl chloride. Adding it dropwise allows for precise pH control, ensuring the reaction goes to completion without creating an overly basic environment which could promote hydrolysis of the product.

-

Reaction Completion: Continue stirring the reaction mixture for an additional 1 hour at -10 °C.

-

Solvent Removal: Remove the solvent (THF and water) under reduced pressure using a rotary evaporator.

-

Purification - Washing: Wash the resulting white solid with cold water. Causality: This step removes any remaining inorganic salts, such as ammonium chloride, which are soluble in water, while the desired organic product is not.

-

Purification - Recrystallization: The final product can be further purified by recrystallization from water. This yields the pure this compound as a white solid.

Quantitative Data and Characterization

| Parameter | Value | Reference |

| Yield | 90% | [1] |

| Melting Point | 156–157 °C | [1] |

| Appearance | White solid | [1] |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.48 (2H, s, SO₂NH₂) | [1] |

| ¹⁹F NMR (376 MHz, DMSO-d6) | δ –139.5 (2F, dd), –149.39 (1F, t), –161.03 (2F, t) | [1] |

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding method for the production of this compound. The initial chlorosulfonation of pentafluorobenzene, while requiring careful handling of corrosive reagents, effectively generates the key sulfonyl chloride intermediate. The subsequent amination with aqueous ammonia is a straightforward and efficient transformation. By adhering to the detailed protocols and understanding the chemical principles outlined, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry, drug development, and beyond.

References

- 1. oncotarget.com [oncotarget.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Volume # 3(112), May - June 2017 — "Surprising chloropentanfluorobenzene preparation from pentafluorobenzene, chlorosulfuric acid and iodine" [notes.fluorine1.ru]

- 4. CN1554644A - One-pot method for preparing p-fluorothiophenol - Google Patents [patents.google.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorobenzenesulfonamide: A Technical Guide to its Core Chemical Properties and Applications

Introduction

Pentafluorobenzenesulfonamide (PFBSA) is a unique and highly functionalized organofluorine compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. Its structure, characterized by a perfluorinated aromatic ring attached to a sulfonamide group, imparts a distinct set of chemical properties that make it a powerful tool for researchers. The strong electron-withdrawing nature of the pentafluorophenyl (C₆F₅) group dramatically influences the reactivity of both the sulfonamide moiety and the aromatic ring itself. This guide provides an in-depth exploration of the synthesis, core physicochemical properties, reactivity, and cutting-edge applications of PFBSA, with a focus on its role as a covalent modifier in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are dictated by its highly fluorinated structure. The presence of five fluorine atoms creates a strong inductive effect, polarizing the molecule and influencing its physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₂F₅NO₂S | [1][2] |

| Molecular Weight | 247.14 g/mol | [1][2] |

| Melting Point | 155-156 °C | [2] |

| Boiling Point | 292.4 ± 50.0 °C (Predicted) | [2] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [2] |

| CAS Number | 778-36-9 | [1] |

Stability and Solubility: this compound is a stable solid under normal laboratory conditions.[3] However, like its precursor, pentafluorobenzenesulfonyl chloride, it is moisture-sensitive and should be stored in a dry, inert atmosphere to prevent slow hydrolysis.[3][4] Its solubility in aqueous media is limited, but it is soluble in many common organic solvents such as acetone.[5] The high fluorine content increases its lipophilicity, a property often leveraged in drug design to enhance membrane permeability.[6]

Synthesis and Reactivity

The unique reactivity of PFBSA is the cornerstone of its utility. Understanding its synthesis and subsequent chemical behavior is critical for its application.

Synthesis of this compound

The most direct and common synthesis of PFBSA involves the reaction of its highly reactive precursor, pentafluorobenzenesulfonyl chloride, with an ammonia source. The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic ammonia, displacing the chloride ion to form the stable sulfonamide bond.[7]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Pentafluorobenzenesulfonyl Chloride

-

Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: Dissolve pentafluorobenzenesulfonyl chloride in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).

-

Reaction: Cool the solution in an ice bath (0 °C). Slowly add an excess of concentrated aqueous ammonia or a solution of ammonia in an organic solvent via the dropping funnel with vigorous stirring.

-

Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess ammonia, followed by water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Core Reactivity: A Tale of Two Electrophiles

The chemical behavior of PFBSA is dominated by two key features: the acidity of the sulfonamide proton and the electrophilicity of the pentafluorophenyl ring.

Acidity of the N-H Bond: The C₆F₅SO₂ group is exceptionally electron-withdrawing. This effect significantly acidifies the protons on the adjacent nitrogen atom, making them more susceptible to deprotonation by a base compared to non-fluorinated arylsulfonamides. This enhanced acidity facilitates N-alkylation and other derivatization reactions at the nitrogen center.

Reactivity of the Pentafluorophenyl Ring: The most significant and widely exploited feature of PFBSA is the reactivity of the C₆F₅ ring toward nucleophilic aromatic substitution (SₙAr). The five electron-withdrawing fluorine atoms strongly activate the ring, making it highly electrophilic. Nucleophilic attack occurs preferentially at the para-position (C4), as this allows for the formation of a stabilized Meisenheimer complex intermediate where the negative charge is delocalized onto the sulfonyl group. This mechanism is central to its use as a covalent warhead in drug discovery.[8]

Caption: SₙAr mechanism for covalent protein modification.

Applications in Medicinal Chemistry and Chemical Biology

The unique reactivity profile of PFBSA makes it an invaluable scaffold and functional group in modern drug discovery and chemical probe development.

Covalent Warhead for Targeted Protein Modification

The ability of the PFBSA moiety to undergo SₙAr reactions with biological nucleophiles, particularly the thiol group of cysteine residues, has established it as a novel electrophilic "warhead".[8] This allows for the design of covalent inhibitors that form a permanent bond with their target protein.

-

Expert Insight: Unlike more traditional electrophiles like acrylamides, the PFBSA warhead offers a different reactivity profile and potential for enhanced selectivity. The kinetic parameters of the covalent bond formation can be tuned by modifying substituents on the sulfonamide or the aromatic ring, providing a platform for optimizing inhibitor potency and selectivity.[8] This tunability is a key advantage in developing highly specific therapeutic agents. Several studies have successfully applied this concept to kinase inhibitors, demonstrating improved selectivity profiles while maintaining target potency.[8][9]

Scaffold for Anticancer Agents

The arylsulfonamide framework is a privileged structure found in numerous approved anticancer drugs. The incorporation of the pentafluorophenyl group often enhances the therapeutic profile of these molecules.[9] Research has shown that novel PFBSA derivatives can induce caspase-dependent apoptosis in various cancer cell lines.[9] The high lipophilicity and metabolic stability conferred by the C₆F₅ group can improve the pharmacokinetic properties of drug candidates.[6]

Chemical Probes and Derivatizing Agents

The precursor, pentafluorobenzenesulfonyl chloride, is widely used as a derivatizing agent in analytical chemistry to enhance the detectability of amines and phenols in techniques like gas chromatography (GC) with electron-capture detection (GC-ECD).[4][7][10] The resulting PFBSA derivatives are stable and often more volatile than the parent analytes.[7] While PFBSA itself is the product of this derivatization, its core structure is also being incorporated into more complex chemical probes designed for target engagement studies and activity-based protein profiling.[11][12][13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[3]

-

Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.[3]

-

Storage: Store in a tightly closed container in a cool, dry place. The material is moisture-sensitive and should be kept under an inert atmosphere.[3]

-

Incompatibilities: Avoid contact with strong acids and strong oxidizing agents.[3]

Conclusion

This compound is far more than a simple fluorinated compound; it is a sophisticated chemical tool with a rich and tunable reactivity profile. Its defining features—the highly electrophilic pentafluorophenyl ring and the acidic sulfonamide group—provide a powerful platform for innovation. From its foundational role in creating stable analytical derivatives to its cutting-edge application as a covalent warhead for designing highly selective protein inhibitors, PFBSA continues to expand the armory of medicinal chemists and chemical biologists. As research progresses, the unique properties of this scaffold will undoubtedly lead to the development of novel therapeutics and advanced chemical probes to unravel complex biological systems.

References

- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. Buy Pentafluorobenzenesulfonyl chloride | 832-53-1 [smolecule.com]

- 5. spectrabase.com [spectrabase.com]

- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 7. nbinno.com [nbinno.com]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 9. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PENTAFLUOROBENZENESULFONYL CHLORIDE | 832-53-1 [chemicalbook.com]

- 11. Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]

Pentafluorobenzenesulfonamide: A Technical Guide to a Versatile Covalent Modifier in Drug Discovery

Introduction: The Rise of a Novel Electrophile

In the landscape of modern drug discovery and chemical biology, the pursuit of highly selective and potent therapeutic agents is perpetual. Covalent inhibitors, which form a stable bond with their target protein, have emerged as a powerful modality, offering distinct advantages over traditional non-covalent drugs, including prolonged duration of action and high potency.[1] Central to the design of these inhibitors is the "warhead," an electrophilic group responsible for reacting with a specific nucleophilic amino acid residue on the target protein. This guide provides an in-depth technical overview of Pentafluorobenzenesulfonamide (PFBS), a novel and tunable electrophilic warhead gaining significant attention for its unique reactivity and broad applicability.[1] We will explore its fundamental properties, mechanism of action, applications in drug development, and the experimental protocols necessary for its effective utilization.

Core Properties and Identification

This compound is a crystalline solid at room temperature. The highly electron-withdrawing nature of the five fluorine atoms on the benzene ring is central to its chemical reactivity, rendering the para-carbon susceptible to nucleophilic attack.

| Property | Value | Source(s) |

| CAS Number | 778-36-9 | [2][3][4][5] |

| Molecular Formula | C₆H₂F₅NO₂S | [2][3][5] |

| Molecular Weight | 247.14 g/mol | [3][5] |

| IUPAC Name | 2,3,4,5,6-pentafluorobenzenesulfonamide | [5] |

| Synonyms | PFBS, Pentafluorobenzene-1-sulfonamide | [1][2][5] |

| Melting Point | 155-156 °C | [3] |

| Boiling Point (Predicted) | 292.4 ± 50.0 °C | [3] |

| Appearance | Solid | [2] |

Synthesis and Chemical Reactivity

This compound is typically synthesized from its precursor, pentafluorobenzenesulfonyl chloride (CAS No. 832-53-1). The sulfonyl chloride is reacted with an ammonia source to yield the sulfonamide. This precursor is a moisture-sensitive liquid that requires careful handling.[6]

The key reactivity of PFBS lies in its propensity to undergo nucleophilic aromatic substitution (SNAᵣ). Unlike many electrophiles that react indiscriminately, PFBS exhibits a remarkable selectivity for soft nucleophiles, particularly the thiol group of cysteine residues in proteins.[1] The reaction proceeds via attack at the carbon atom positioned para to the sulfonamide group, displacing the fluoride atom at that position.

Caption: Nucleophilic Aromatic Substitution (SNAᵣ) with a Cysteine Thiolate.

This reaction is highly dependent on the nucleophilicity of the cysteine thiol, which is influenced by its local microenvironment within the protein. This inherent selectivity is a significant advantage in designing targeted covalent inhibitors, as it minimizes off-target reactions.

Application as a Tunable Warhead in Drug Discovery

The PFBS moiety has emerged as a versatile and "tunable" warhead for covalent drug design.[1] Its utility has been demonstrated in several key areas:

Enhancing Selectivity of Kinase Inhibitors

A compelling application of PFBS is its ability to improve the selectivity of existing drugs. When appended to the FDA-approved kinase inhibitors ibrutinib and afatinib, the PFBS warhead demonstrated superior selectivity profiles.[1] It helped to reduce off-target activity across the kinome while maintaining potent inhibition of the primary target, Bruton's tyrosine kinase (BTK).[1] This highlights the potential of PFBS to refine the specificity of covalent drugs, thereby reducing potential side effects.

Development of Novel Anticancer Agents

The sulfonamide functional group is a well-established pharmacophore in a variety of anticancer agents.[7] The incorporation of a pentafluorophenyl ring often enhances a drug's metabolic stability and cell permeability.[7] Research has shown that novel derivatives of this compound can induce apoptosis (programmed cell death) in cancer cells through a caspase-dependent pathway.[7] Specifically, certain analogues were shown to trigger the cleavage of caspases 9 and 7, as well as PARP, which are key events in the intrinsic apoptosis pathway.[7]

Proteomic Profiling and Target Identification

Using activity-based protein profiling (ABPP), researchers have characterized the "chemoproteomic fingerprint" of the PFBS warhead.[1] This technique allows for the identification of cysteine residues across the entire proteome that are accessible and reactive towards PFBS. This provides a valuable map for identifying new potential drug targets that can be addressed with PFBS-based covalent inhibitors.

Experimental Protocols

The following protocols provide a generalized framework for working with PFBS. Specific concentrations, reaction times, and conditions must be optimized for each unique protein and small molecule conjugate.

General Protocol for Covalent Labeling of a Target Protein

This protocol describes a typical workflow for assessing the covalent modification of a target protein by a PFBS-containing compound.

Caption: Workflow for Protein Labeling with a PFBS-based Compound.

Causality and Self-Validation:

-

Time-Dependence: A true covalent interaction will show an increase in the labeled protein over time, which can be used to determine kinetic parameters like k_inact/K_I.[1] This time-dependent effect validates the covalent nature of the binding.

-

Mass Spectrometry: The definitive validation is the detection of the expected mass adduct by high-resolution mass spectrometry. The mass should increase by the molecular weight of the PFBS-compound minus the mass of hydrogen fluoride (HF), which is eliminated during the reaction.

Synthesis of a N-Aryl this compound Derivative

This protocol outlines a general procedure for synthesizing a derivative via nucleophilic aromatic substitution, a common strategy for creating libraries of PFBS analogues.[7]

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution to deprotonate the sulfonamide nitrogen.

-

Nucleophile Addition: Add the desired aryl halide or other electrophilic partner (1.1 equivalents).

-

Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, cool the mixture, dilute it with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final derivative.

Analytical Characterization

A suite of analytical methods is essential for the characterization of PFBS and its derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are used to confirm the chemical structure. ¹⁹F NMR is particularly powerful for verifying the substitution pattern on the fluorinated ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for volatile derivatives or precursors.[8][9]

Safety and Handling

This compound requires careful handling in a laboratory setting.

| Hazard Class | Description | Precautionary Measures |

| Acute Oral Toxicity | Harmful if swallowed.[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2] |

| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves and clothing.[2] |

| Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear safety glasses or a face shield.[2] |

| Respiratory Irritation | May cause respiratory irritation.[2] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[2] |

| Stability | Stable under normal storage conditions.[2] | Store in a dry, cool, well-ventilated area. Keep container closed. It is moisture sensitive.[2] |

| Incompatible Materials | Strong acids and strong oxidizing agents.[2] | Keep away from incompatible materials. |

Conclusion

This compound is more than just another chemical reagent; it represents a sophisticated tool for medicinal chemists and chemical biologists. Its unique combination of stability, tunable reactivity, and selectivity for cysteine residues makes it an exceptionally valuable warhead for the design of next-generation covalent therapeutics.[1] As demonstrated by its ability to enhance the selectivity of existing drugs and its application in the discovery of novel anticancer agents, the PFBS moiety is poised to play an increasingly important role in the development of precisely targeted medicines.[1][7] Continued exploration of its reactivity and applications will undoubtedly unlock new therapeutic opportunities and deepen our understanding of covalent interactions in biological systems.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. synquestlabs.com [synquestlabs.com]

- 3. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]

- 4. Pentafluorobenzene-1-sulfonamide - C6H2F5NO2S | CSSB00000182230 [chem-space.com]

- 5. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PENTAFLUOROBENZENESULFONYL CHLORIDE | 832-53-1 [chemicalbook.com]

- 7. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Pentafluorobenzenesulfonamide: A Tunable Warhead for Covalent Inhibition and Targeted Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorobenzenesulfonamide (PFBS) has emerged as a significant electrophilic moiety in the field of chemical biology and drug discovery. Its unique reactivity profile enables the formation of stable covalent bonds with specific amino acid residues in target proteins, offering a powerful tool for developing highly selective and potent inhibitors. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its application as a "tunable warhead" in covalent drug design. We will delve into the underlying principles of its reactivity, explore its utility in modifying existing drug scaffolds, and present detailed experimental protocols for characterizing its interactions with protein targets. This guide is intended to serve as a valuable resource for researchers seeking to leverage the potential of PFBS in their drug discovery and chemical biology endeavors.

Introduction: The Rise of Covalent Inhibitors and the Role of PFBS

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages over their non-covalent counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets.[1][2] The core principle of covalent inhibition lies in the formation of a stable chemical bond between the inhibitor and its protein target. The effectiveness of a covalent inhibitor is largely dictated by the nature of its electrophilic "warhead," which must possess finely tuned reactivity to ensure target specificity while minimizing off-target effects.

This compound (PFBS) has recently garnered significant attention as a novel and highly versatile warhead for selective protein modification.[1][2] The highly fluorinated aromatic ring of PFBS renders it susceptible to nucleophilic aromatic substitution (SNAr), a key feature that underpins its mechanism of action. This guide will provide a detailed exploration of the chemical principles governing PFBS reactivity and its practical applications in modern drug development.

Core Mechanism of Action: Nucleophilic Aromatic Substitution with Cysteine Thiols

The primary mechanism of action of this compound involves a nucleophilic aromatic substitution reaction with the thiol group of cysteine residues within a protein's binding pocket.[1][2] The electron-withdrawing nature of the five fluorine atoms on the benzene ring makes the para-position particularly electrophilic and susceptible to attack by a nucleophile.

The key steps of this mechanism are as follows:

-

Non-covalent Binding: The PFBS-containing molecule first binds non-covalently to the target protein's active site or a nearby allosteric site. This initial binding event is governed by standard intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

-

Nucleophilic Attack: A deprotonated cysteine residue (thiolate) within the binding pocket acts as a nucleophile, attacking the carbon atom at the para-position of the pentafluorophenyl ring.

-

Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a transient, negatively charged intermediate known as a Meisenheimer complex.

-

Fluoride Elimination and Covalent Bond Formation: The complex then collapses with the elimination of a fluoride ion, resulting in the formation of a stable thioether bond between the drug and the cysteine residue.

This covalent modification of the protein can lead to irreversible inhibition of its function.

Figure 1: General mechanism of covalent modification of a cysteine residue by a this compound-containing inhibitor.

Applications in Drug Discovery: A Tunable Warhead for Enhanced Selectivity

A significant advantage of the PFBS warhead is its "tunability." The reactivity of the pentafluorophenyl ring can be modulated by substituting one or more of the fluorine atoms with other functional groups.[1] This allows for the fine-tuning of the warhead's electrophilicity to match the nucleophilicity of the target cysteine, thereby enhancing selectivity and minimizing off-target reactions.

Improving Kinase Inhibitor Selectivity

A notable application of PFBS has been in the modification of existing FDA-approved covalent kinase inhibitors, such as ibrutinib and afatinib.[1] By replacing the original warheads in these drugs with PFBS, researchers have been able to improve their kinome-wide selectivity profiles while maintaining or even improving potency against their primary targets, such as Bruton's tyrosine kinase (BTK).[1][2] This improved selectivity is crucial for reducing side effects and improving the therapeutic window of these drugs.

Anticancer Activity and Apoptosis Induction

Derivatives of this compound have also been investigated for their direct anticancer properties.[3] Studies have shown that certain dihydroimidazoline-containing analogues and their Diels-Alder cycloadducts exhibit significant cytotoxicity against various cancer cell lines.[3] The mechanism of this anticancer activity has been linked to the induction of intrinsic apoptosis through a caspase-dependent process, as evidenced by the accumulation of cleaved forms of Caspase-9, Caspase-7, and PARP in treated cancer cells.[3]

Inhibition of Tubulin Polymerization

Some this compound derivatives have been identified as covalent small molecule inhibitors of tubulin polymerization.[4] By covalently modifying cysteine residues on tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and ultimately, apoptosis. This presents a promising avenue for the development of novel anticancer agents with a distinct mechanism of action.

Experimental Protocols for Characterizing PFBS-Target Interactions

A thorough understanding of the interaction between a PFBS-containing inhibitor and its target protein is essential for rational drug design. The following protocols outline key experiments for characterizing these interactions.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the protein targets of a covalent inhibitor within a complex biological system.[1]

Objective: To identify the specific cysteine residues across the proteome that are targeted by a PFBS-containing probe.

Methodology:

-

Probe Synthesis: Synthesize a PFBS-containing probe that also incorporates a reporter tag (e.g., a biotin or a fluorescent dye) for subsequent detection.

-

Proteome Labeling: Incubate the probe with a cell lysate or live cells to allow for covalent modification of target proteins.

-

Reporter Tag Conjugation (if using a clickable probe): If the probe contains a bioorthogonal handle (e.g., an alkyne or azide), perform a click chemistry reaction to attach the reporter tag.

-

Protein Enrichment/Detection:

-

For biotinylated probes, use streptavidin beads to enrich the labeled proteins.

-

For fluorescently labeled probes, visualize the labeled proteins directly by in-gel fluorescence scanning.

-

-

Mass Spectrometry Analysis: Digest the enriched or visualized proteins and analyze the resulting peptides by mass spectrometry to identify the specific proteins and the site of covalent modification.

Figure 2: A simplified workflow for Activity-Based Protein Profiling (ABPP) to identify protein targets of a PFBS-containing probe.

Determination of Kinetic Parameters (kinact/KI)

The efficiency of a covalent inhibitor is quantified by the second-order rate constant, kinact/KI. This value reflects both the binding affinity (KI) and the rate of inactivation (kinact). A time-dependent IC50 assay is a common method for determining this parameter.[2]

Objective: To determine the kinact/KI value for a PFBS-containing inhibitor against its target enzyme.

Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and a suitable substrate.

-

Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the PFBS inhibitor for different time points.

-

Enzymatic Reaction: Initiate the enzymatic reaction by adding the substrate to the pre-incubated enzyme-inhibitor mixture.

-

Measurement of Enzyme Activity: Monitor the progress of the reaction over time by measuring the formation of the product or the depletion of the substrate.

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time to determine the IC50 value at each time point.

-

Plot the reciprocal of the IC50 values against the pre-incubation time. The slope of this line is equal to kinact/(KI * [E]0), where [E]0 is the initial enzyme concentration. From this, kinact/KI can be calculated.

-

| Parameter | Description |

| kinact | The maximal rate of covalent bond formation at saturating inhibitor concentrations. |

| KI | The inhibitor concentration at which the rate of inactivation is half-maximal. |

| kinact/KI | The second-order rate constant for covalent modification, reflecting the overall efficiency of the inhibitor. |

Table 1: Key kinetic parameters for covalent inhibitors.

Glutathione (GSH) Reactivity Assay

Assessing the reactivity of a PFBS warhead against a biological surrogate like glutathione (GSH) provides insights into its intrinsic electrophilicity and potential for off-target reactivity.[1]

Objective: To evaluate the inherent reactivity of a PFBS-containing compound.

Methodology:

-

Reaction Setup: Incubate the PFBS compound with a physiological concentration of GSH (e.g., 5 mM) in a suitable buffer.

-

Time-course Monitoring: Monitor the depletion of the PFBS compound and the formation of the GSH adduct over time using techniques such as HPLC or LC-MS.

-

Data Analysis: Calculate the half-life of the PFBS compound in the presence of GSH to quantify its reactivity.

Conclusion

This compound represents a significant advancement in the field of covalent drug design. Its unique mechanism of action, centered around a tunable nucleophilic aromatic substitution reaction, provides a powerful platform for developing highly selective and potent inhibitors for a wide range of protein targets. The experimental methodologies outlined in this guide offer a robust framework for characterizing the interactions of PFBS-containing molecules, from target identification to kinetic profiling. As our understanding of the nuanced reactivity of PFBS and its derivatives continues to grow, so too will its application in the development of next-generation covalent therapeutics.

References

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2021099842A1 - this compound derivatives and uses thereof - Google Patents [patents.google.com]

Pentafluorobenzenesulfonamide: A Versatile Electrophile for Covalent Targeting in Chemical Biology and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzenesulfonamide (PFBS) and its derivatives have emerged as a significant class of reagents and structural motifs in the fields of chemical biology and medicinal chemistry. Characterized by a highly electron-deficient aromatic ring, the pentafluorophenyl group imparts unique reactivity to the sulfonamide moiety, rendering it a versatile electrophilic "warhead" for covalent modification of proteins. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a particular focus on its use as a tool for targeted covalent inhibition and activity-based protein profiling. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and present key data to enable researchers to effectively utilize this powerful chemical entity in their work.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₆H₂F₅NO₂S and a molecular weight of 247.14 g/mol .[1] Its key computed properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 247.14 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 246.97264029 Da | --INVALID-LINK-- |

| Topological Polar Surface Area | 68.5 Ų | --INVALID-LINK-- |

| XLogP3-AA | 1.8 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 7 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of pentafluorobenzenesulfonyl chloride with ammonia. This is a standard method for the formation of primary sulfonamides.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

Pentafluorobenzenesulfonyl chloride

-

Concentrated ammonium hydroxide (28-30%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic and releases ammonia gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white crystalline solid.

Reactivity and Mechanism

The utility of this compound as a covalent modifier stems from the high electrophilicity of the pentafluorophenyl ring. The five fluorine atoms are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).

Reaction with Thiols (Cysteine)

This compound reacts specifically with nucleophilic residues in proteins, most notably the thiol group of cysteine. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion attacks the C4 position (para to the sulfonamide group) of the pentafluorophenyl ring, displacing the fluoride atom at that position.

The general mechanism for the SNAr reaction of this compound with a cysteine residue is depicted below:

Caption: SNAr mechanism of PFBS with a cysteine thiolate.

The reaction is highly selective for the para position due to the resonance stabilization of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electron-withdrawing sulfonamide group.

Factors Influencing Reactivity

The rate of the SNAr reaction is influenced by several factors:

-

Nucleophilicity of the Thiol: The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein, which affects its pKa. A lower pKa leads to a higher population of the more nucleophilic thiolate anion at physiological pH, thus increasing the reaction rate.

-

Accessibility of the Cysteine Residue: The cysteine residue must be accessible to the PFBS derivative for the reaction to occur.

-

Electronic Effects on the Aryl Ring: The presence of additional electron-withdrawing or -donating groups on the pentafluorophenyl ring can modulate the reactivity of the warhead, allowing for fine-tuning of its electrophilicity.

Applications in Chemical Biology and Drug Discovery

The unique reactivity profile of this compound has led to its widespread adoption in several areas of chemical biology and drug discovery.

Covalent Inhibitors

This compound can be incorporated into small molecules as a "warhead" to create targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, and then the PFBS moiety reacts with a nearby cysteine residue to form a permanent covalent bond. This approach can lead to inhibitors with high potency and prolonged duration of action.

A notable application is the modification of existing kinase inhibitors to improve their selectivity. For example, incorporating a PFBS warhead onto known kinase inhibitors has been shown to enhance their selectivity by targeting a non-catalytic cysteine residue present in the desired target kinase but absent in off-target kinases.

Activity-Based Protein Profiling (ABPP)

Activity-based protein profiling is a powerful chemoproteomic technique used to assess the functional state of enzymes in complex biological systems.[3][4] PFBS can be used to develop activity-based probes (ABPs) for profiling cysteine-containing enzymes.

A typical PFBS-based ABP consists of three components:

-

The PFBS warhead: for covalent reaction with the active site cysteine.

-

A linker: to connect the warhead to the reporter tag.

-

A reporter tag: such as a fluorophore (e.g., rhodamine or fluorescein) for visualization by fluorescence scanning, or a biotin tag for enrichment and identification by mass spectrometry.[3]

The general workflow for a competitive ABPP experiment to identify inhibitors of a target enzyme is outlined below:

Caption: Workflow for a competitive ABPP experiment.

Experimental Protocol: Competitive ABPP using a PFBS-based Probe

Materials:

-

Cell lysate containing the target protein of interest

-

PFBS-based activity probe with a reporter tag (e.g., biotin)

-

Test inhibitor compound

-

DMSO (vehicle control)

-

SDS-PAGE gels and buffers

-

Streptavidin-agarose beads

-

Mass spectrometer

Procedure:

-

Proteome Preparation: Prepare a cell lysate according to standard protocols. Determine the total protein concentration.

-

Competitive Inhibition:

-

In a set of microcentrifuge tubes, aliquot equal amounts of the cell lysate.

-

To the treatment samples, add the test inhibitor at various concentrations.

-

To the control sample, add an equal volume of DMSO.

-

Incubate the samples for 30 minutes at room temperature to allow the inhibitor to bind to its target.

-

-

Probe Labeling:

-

Add the PFBS-based activity probe to each sample at a final concentration of 1-5 µM.

-

Incubate for 1 hour at room temperature.

-

-

Analysis:

-

For biotinylated probes:

-

Add streptavidin-agarose beads to each sample and incubate to enrich the probe-labeled proteins.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the captured proteins and analyze by SDS-PAGE and Western blotting with an antibody against the target protein, or by on-bead digestion followed by LC-MS/MS for proteome-wide analysis.

-

-

For fluorescent probes:

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence signal for the target protein in the inhibitor-treated samples compared to the control indicates successful target engagement.

-

-

Characterization

Spectroscopic Data

The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.

-

¹⁹F NMR: Due to the five fluorine atoms on the aromatic ring, ¹⁹F NMR spectroscopy is a particularly powerful tool for characterizing PFBS and its reaction products.[5][6][7][8] The pentafluorophenyl group will typically show three distinct signals corresponding to the ortho, meta, and para fluorine atoms. Upon reaction with a nucleophile at the para position, the signal for the para fluorine will disappear, and the chemical shifts of the remaining ortho and meta fluorines will be altered, providing a clear indication of the substitution event.

-

Infrared (IR) Spectroscopy: The IR spectrum of PFBS will show characteristic absorption bands for the N-H stretches of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretches (around 1350 and 1160 cm⁻¹), and the C-F stretches of the pentafluorophenyl ring.[9]

-

Mass Spectrometry: The molecular weight of PFBS and its derivatives can be readily determined by mass spectrometry.[10][11] High-resolution mass spectrometry can be used to confirm the elemental composition.

Crystallography

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

Conclusion

This compound is a valuable and versatile chemical tool for researchers in chemical biology and drug discovery. Its well-defined reactivity as a cysteine-directed covalent warhead, coupled with the ability to fine-tune its properties, makes it an attractive moiety for the development of targeted covalent inhibitors and activity-based probes. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a variety of research settings. As our understanding of the proteome and the roles of specific cysteine residues in disease continues to grow, the importance of precisely targeted covalent modifiers like PFBS is set to increase, paving the way for the development of novel therapeutics and a deeper understanding of biological processes.

References

- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. azom.com [azom.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. IR absorption spectra of hexafluorobenzene anions and pentafluorophenyl radicals in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. PFAS Analysis with Ultrahigh Resolution 21T FT-ICR MS: Suspect and Nontargeted Screening with Unrivaled Mass Resolving Power and Accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Crystal structures of three N-(aryl-sulfon-yl)-4-fluoro-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

Preamble: The Emergence of a Versatile Chemical Tool

An In-Depth Technical Guide to the Molecular Structure of Pentafluorobenzenesulfonamide

This compound (PFBSA) has transitioned from a niche fluorinated compound to a cornerstone reagent in modern chemical biology and drug discovery. Its unique molecular architecture, combining the classic sulfonamide motif with a highly electrophilic pentafluorophenyl ring, imparts a distinct reactivity profile that researchers are actively exploiting. This guide offers a detailed exploration of the molecular structure of PFBSA, providing researchers, scientists, and drug development professionals with a foundational understanding of the physicochemical properties that underpin its utility as a covalent modifier, a synthetic building block, and a valuable scaffold in medicinal chemistry.

Core Molecular Architecture and Physicochemical Properties

This compound is an aromatic sulfonamide. The core structure consists of a benzene ring where all five hydrogen atoms have been substituted with fluorine atoms, and one carbon atom is attached to a sulfonamide group (-SO₂NH₂).

The IUPAC name for this compound is 2,3,4,5,6-pentafluorobenzenesulfonamide[1]. Its structure is defined by the covalent linkage of the electron-deficient C₆F₅ group to the sulfonyl center. This arrangement is fundamental to its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂F₅NO₂S | [1][2] |

| Molecular Weight | 247.14 g/mol | [1][2] |

| Monoisotopic Mass | 246.97264029 Da | [1] |

| CAS Number | 778-36-9 | [1] |

| Melting Point | 155-156 °C | [2] |

| Topological Polar Surface Area | 68.5 Ų | [1] |

| Physical State | Solid (at STP) | [3] |

Spectroscopic and Crystallographic Elucidation

The precise arrangement of atoms and the electronic landscape of PFBSA are best understood through a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei.

-

¹H NMR: The spectrum is characterized by a broad singlet corresponding to the two protons of the sulfonamide (-SO₂NH₂) group. The chemical shift is influenced by solvent and concentration due to hydrogen bonding.[4]

-

¹⁹F NMR: This is a powerful tool for characterizing the C₆F₅ moiety. Due to symmetry, three distinct signals are expected for the fluorine atoms: one for the two ortho-fluorines, one for the two meta-fluorines, and one for the single para-fluorine. The coupling patterns between these fluorine atoms provide definitive structural confirmation.[1][5]

-

¹³C NMR: The spectrum will show characteristic signals for the six aromatic carbons. The carbon atom attached to the sulfonamide group (C1) will be significantly shifted compared to the other five, which are influenced by the attached fluorine atoms.

-

¹⁷O NMR: The two oxygen atoms of the sulfonyl group are chemically equivalent and would give rise to a single resonance in the ¹⁷O NMR spectrum, though this technique is less common.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 2: Key Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3500 - 3100 | N-H Stretch | Sulfonamide (-NH₂) | Confirms the presence of the primary sulfonamide. Often appears as two distinct bands for symmetric and asymmetric stretches. |

| 1320 - 1310 | Asymmetric SO₂ Stretch | Sulfonyl (-SO₂) | A strong, characteristic absorption for sulfonamides.[4] |

| 1155 - 1143 | Symmetric SO₂ Stretch | Sulfonyl (-SO₂) | Another strong, characteristic absorption for sulfonamides.[4] |

| 1600 - 1400 | C=C Stretch (in-ring) | Aromatic Ring | Indicates the presence of the benzene ring.[7] |

| ~1000 | C-F Stretch | Fluoroaromatic | Strong absorptions characteristic of C-F bonds.[8] |

| 914 - 895 | S-N Stretch | Sulfonamide | Represents the vibration of the sulfur-nitrogen bond.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, confirming its elemental composition. For PFBSA, the molecular ion peak [M]⁺ would be observed at m/z ≈ 247. Subsequent fragmentation would likely involve the loss of the SO₂NH₂ group or cleavage within the sulfonamide moiety.

X-ray Crystallography and Supramolecular Structure

-

Hydrogen Bonding: The N-H protons of the sulfonamide group are excellent hydrogen bond donors, while the sulfonyl oxygens are effective acceptors. This leads to the formation of robust N-H···O=S hydrogen bonds, often resulting in dimeric or chain-like structures in the crystal lattice.[9][12]

-

Fluorine Interactions: The highly polarized C-F bonds can participate in weak C-H···F hydrogen bonds. Furthermore, F···F contacts are significant in the crystal packing of many SF₅-containing compounds and are likely important for PFBSA as well.[10][11] These interactions, though weak individually, collectively contribute to the stability of the crystal structure.

Synthesis and Core Reactivity

The utility of PFBSA stems directly from its synthesis and predictable reactivity, which is governed by the two key components of its structure: the sulfonamide group and the perfluorinated aromatic ring.

Synthesis Workflow

PFBSA is most commonly synthesized from its corresponding sulfonyl chloride. The process is a standard nucleophilic substitution at the sulfur center.

Protocol: Synthesis of this compound

-

Objective: To synthesize this compound via the reaction of pentafluorobenzenesulfonyl chloride with ammonia.

-

Materials: Pentafluorobenzenesulfonyl chloride, concentrated ammonium hydroxide, dichloromethane (DCM), deionized water, saturated sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, separatory funnel, standard glassware.

-

Procedure:

-

Dissolve pentafluorobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (2.0-3.0 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a white precipitate are expected.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Transfer the reaction mixture to a separatory funnel. Add deionized water and separate the layers.

-

Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted acid chloride and ammonium salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound as a white solid.

-

-

Validation: The identity and purity of the product should be confirmed by NMR spectroscopy, IR spectroscopy, and melting point analysis, comparing the results to literature values.[2]

Key Reactivity Pathways

The pentafluorophenyl ring is strongly electron-withdrawing, which significantly influences the reactivity of the entire molecule.

-

Acidity of N-H Protons: The electron-withdrawing nature of both the C₆F₅ and SO₂ groups increases the acidity of the sulfonamide protons compared to non-fluorinated analogs, facilitating their deprotonation and subsequent N-functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): This is the most significant reaction pathway for PFBSA in a biological context. The electron-deficient aromatic ring is highly susceptible to attack by nucleophiles. The substitution occurs preferentially at the C4 (para) position. This reactivity forms the basis of its use as a covalent warhead in drug discovery, where nucleophilic residues like cysteine in proteins can displace the para-fluorine atom.[13]

Applications in Research and Drug Development

The unique structural and reactive properties of PFBSA make it a powerful tool for chemists and biologists.

-

Tunable Covalent Warhead: PFBSA is employed as a novel electrophilic "warhead" for covalent inhibitors.[13] By reacting with nucleophilic amino acid residues (primarily cysteine) on a target protein via the SNAr mechanism, it forms a permanent covalent bond, leading to irreversible inhibition. The reactivity of the ring can be tuned by substituting the other fluorine atoms, allowing for the fine-tuning of inhibitor potency and selectivity.[13]

-

Medicinal Chemistry Scaffold: The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs.[14][15] The incorporation of the pentafluorophenyl group can enhance metabolic stability, improve binding affinity through fluorine-specific interactions, and alter the pharmacokinetic profile of a drug candidate. Several studies have explored PFBSA derivatives as potential anticancer agents that induce apoptosis.[16]

-

Synthetic Building Block: The differential reactivity of the sulfonamide N-H protons and the C-F bonds allows for the use of PFBSA as a versatile building block in multi-step organic synthesis.[14] For example, the sulfonamide can be functionalized first, followed by a subsequent SNAr reaction on the aromatic ring.

Conclusion

The molecular structure of this compound is a masterful integration of two powerful chemical motifs: the biologically relevant sulfonamide and the reactive pentafluorophenyl ring. Its well-defined spectroscopic signature, predictable synthesis, and unique SNAr reactivity have established it as an indispensable tool. For researchers in drug discovery, PFBSA offers a tunable covalent warhead with novel reactivity, while for synthetic chemists, it provides a robust scaffold for creating complex molecular architectures. A thorough understanding of its fundamental structure, as detailed in this guide, is paramount to unlocking its full potential in the ongoing development of selective chemical probes and next-generation therapeutics.

References

- 1. This compound | C6H2F5NO2S | CID 2063927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PENTAFLUOROBENZENESULPHONAMIDE | 778-36-9 [amp.chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. opendata.uni-halle.de [opendata.uni-halle.de]

- 11. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis of functionalized sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Anticancer Activity of this compound Derivatives as Caspase-Dependent Apoptosis-Inducing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characteristics of Pentafluorobenzenesulfonamide

Introduction: Unveiling a Key Synthetic Workhorse

Pentafluorobenzenesulfonamide (C₆H₂F₅NO₂S) is a synthetic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the powerfully electron-withdrawing pentafluorophenyl ring, impart distinct characteristics to the sulfonamide moiety. This guide provides an in-depth analysis of the core physical, chemical, and spectroscopic properties of this compound, offering field-proven insights and practical experimental protocols for its characterization. Understanding these fundamental attributes is paramount for its effective application in novel molecular design, reaction optimization, and quality control.

Molecular and Physicochemical Profile

The defining features of this compound are the juxtaposition of a highly acidic sulfonamide proton and a perfluorinated aromatic ring. The C₆F₅ group exerts a profound inductive effect, which governs the molecule's reactivity, acidity, and spectroscopic signature.

Core Compound Identifiers

A consistent and accurate identification is the foundation of any scientific study. The key identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 778-36-9 | [1][2][3] |

| Molecular Formula | C₆H₂F₅NO₂S | [1][2][3] |

| Molecular Weight | 247.14 g/mol | [1][3] |

| IUPAC Name | 2,3,4,5,6-pentafluorobenzenesulfonamide | [3] |

Physical Properties

The physical state and thermal properties are critical parameters for handling, reaction setup, and purification. This compound is a stable, crystalline solid under standard laboratory conditions.

| Property | Value | Comments | Source(s) |

| Appearance | White to off-white crystalline solid | [4] | |

| Melting Point | 155-156 °C | A sharp melting point is a primary indicator of purity. | [1][4] |

| Boiling Point | 292.4 ± 50.0 °C (Predicted) | This is a predicted value; thermal decomposition may occur at high temperatures. | [1][4] |

| Density | 1.772 ± 0.06 g/cm³ (Predicted) | [1][4] | |

| pKa | 8.80 ± 0.60 (Predicted) | The N-H proton is significantly more acidic than in non-fluorinated analogs due to the inductive effect of the C₆F₅ ring. | [4] |

Solubility Profile

While quantitative solubility data is sparse, the molecular structure allows for qualitative prediction. The sulfonamide group can participate in hydrogen bonding, while the fluorinated ring imparts some lipophilicity.

-

Polar Aprotic Solvents: Expected to be soluble in solvents like acetone, acetonitrile, and dimethylformamide (DMF) due to polarity and hydrogen bond accepting capabilities.

-

Ethereal Solvents: Moderate solubility is expected in solvents such as diethyl ether and tetrahydrofuran (THF).

-

Alcohols: Likely soluble in methanol and ethanol.

-

Aqueous Solubility: Low solubility in water is expected. Solubility will increase significantly in basic aqueous solutions (pH > 9) due to deprotonation of the sulfonamide N-H, forming a water-soluble salt.

-

Non-Polar Solvents: Poor solubility is expected in hydrocarbons like hexane.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The following sections detail the expected signatures from key analytical techniques.

Diagram: Structure-Property Relationships

The following diagram illustrates how the key functional groups in this compound influence its overall properties.

Caption: Key structural features and their resulting chemical properties.

Infrared (IR) Spectroscopy

The IR spectrum provides clear signatures for the key functional groups.

-

N-H Stretch: A moderate to sharp band is expected around 3350-3250 cm⁻¹.

-

S=O Stretches: Two strong, characteristic bands for the sulfonyl group (SO₂) are expected. The asymmetric stretch appears around 1370-1330 cm⁻¹, and the symmetric stretch appears near 1180-1160 cm⁻¹.

-

C-F Stretches: Strong, complex absorptions are expected in the fingerprint region, typically between 1300-1000 cm⁻¹, characteristic of fluoroaromatic compounds.[5]

-

Aromatic C=C Stretches: Bands of variable intensity are expected in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.

-

¹H NMR: A single, broad resonance corresponding to the two acidic N-H protons is expected. Its chemical shift will be highly dependent on the solvent and concentration. In a non-protic solvent like DMSO-d₆, this peak could appear downfield (e.g., > 8 ppm).[6]

-

¹³C NMR: Multiple signals are expected in the aromatic region (110-160 ppm), showing characteristic large C-F coupling constants.[6]

-

¹⁹F NMR: This is a particularly informative technique. Due to the symmetry of the C₆F₅ ring, three distinct signals are expected:

Safety, Handling, and Storage

Proper handling is crucial due to the compound's hazardous nature. Always consult the full Safety Data Sheet (SDS) before use.[2][9][10]

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

-

Incompatibilities:

Experimental Protocols

The following protocols outline standard procedures for the physical characterization of a solid sample like this compound.

Diagram: Workflow for Physicochemical Characterization

Caption: A standard workflow for verifying the identity and purity of a sample.

Protocol: Melting Point Determination

Causality: The melting point is a sensitive indicator of purity. Impurities depress and broaden the melting range. This protocol uses a calibrated digital apparatus for accuracy.

-

Apparatus Calibration: Calibrate the melting point apparatus using a certified standard with a known melting point close to the expected range (e.g., benzoic acid, 122°C; or caffeine, 238°C).

-

Sample Preparation: Finely crush a small amount of the crystalline this compound on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the crushed sample to pack a small amount (2-3 mm height) of material into the closed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

-

Measurement: Place the capillary in the apparatus. Heat rapidly to ~140°C. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). A pure sample should exhibit a sharp range of ≤ 1°C.

Protocol: Infrared (IR) Spectroscopy via KBr Pellet

Causality: This solid-state method prevents solvent peaks from obscuring the spectrum, providing a clear fingerprint of the compound itself.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr).

-

Grinding: Gently grind the mixture in a dry agate mortar and pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of IR light to minimize scattering.

-

Pellet Pressing: Transfer a portion of the powder to a KBr pellet die. Apply pressure using a hydraulic press (as per manufacturer's instructions, typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample chamber first. Then, acquire the sample spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic peaks corresponding to the N-H, S=O, and C-F functional groups.

Protocol: Qualitative Solubility Testing

Causality: This protocol establishes suitable solvents for reactions, purification, and analysis by systematically testing solubility across a range of polarities.

-